molecular formula C8H11NOS2 B6148784 3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one CAS No. 1155086-26-2

3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one

Cat. No.: B6148784
CAS No.: 1155086-26-2
M. Wt: 201.3
InChI Key:
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Description

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The sulfur atom in the thiazole ring may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    4-Methyl-1,3-thiazole-2-thiol: Shares the thiazole ring structure but lacks the butanone moiety.

    2-Butanone: Contains the butanone group but lacks the thiazole ring.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

Uniqueness: 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one is unique due to the combination of the thiazole ring and the butanone moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1155086-26-2

Molecular Formula

C8H11NOS2

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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